molecular formula C22H24FNO5S B2982035 (E)-3-(3,4-dimethoxyphenyl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2035007-14-6

(E)-3-(3,4-dimethoxyphenyl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2982035
CAS No.: 2035007-14-6
M. Wt: 433.49
InChI Key: JNDXRPMYBXXWOG-CSKARUKUSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H24FNO5S and its molecular weight is 433.49. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO5S/c1-28-19-9-7-16(15-20(19)29-2)8-10-22(25)24-12-11-21(30(26,27)14-13-24)17-5-3-4-6-18(17)23/h3-10,15,21H,11-14H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDXRPMYBXXWOG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)prop-2-en-1-one , identified by the CAS number 2035007-14-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of the compound is C22H24FNO5SC_{22}H_{24}FNO_{5}S with a molecular weight of 433.5 g/mol . Its structure features a conjugated system that may contribute to its biological activity. The compound's synthesis involves a multi-step process that integrates various chemical reactions, including condensation and cyclization.

Chemical Structure

PropertyValue
CAS Number2035007-14-6
Molecular FormulaC22H24FNO5S
Molecular Weight433.5 g/mol

Antiviral Activity

Research has indicated that compounds similar to This compound exhibit antiviral properties. A study focused on a related compound showed promising results as an inhibitor for Dengue Virus Type 2 (DEN2) NS2B/NS3 serine protease, suggesting potential therapeutic applications in treating viral infections .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have revealed that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Further studies are required to elucidate the specific targets and pathways involved.

Inhibition Studies

In silico docking studies have demonstrated that the compound can form hydrogen bonds with critical residues in target proteins, enhancing its potential as a lead compound in drug development. For instance, it was shown to interact effectively with active sites in proteases related to viral replication .

Case Study 1: Synthesis and Characterization

A recent study synthesized a structurally similar compound through a one-pot reaction involving 3′,4′-methoxyacetophenone and 2-fluorobenzaldehyde. The synthesized product was characterized using various spectroscopic techniques (UV, FT-IR, NMR) confirming its structure and purity. The yield was recorded at 57% with a melting point of 138–139 °C .

Case Study 2: Molecular Docking Analysis

Molecular docking studies indicated that the compound could form significant interactions with key amino acid residues in the target enzyme's active site. The binding affinity was assessed through various computational methods, providing insights into its potential efficacy as an antiviral agent .

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